Dual LDH-A and LDH-B Isoform Inhibition Profile Versus Isoform-Selective Comparators
Galloflavin inhibits both human LDH-A and LDH-B isoforms with Ki values of 5.46 μM and 15.06 μM, respectively, as determined in competition with pyruvate [1]. This dual-inhibition profile contrasts with alternative LDH inhibitors such as GSK2837808A, which exhibits strong selectivity for LDH-A (IC₅₀ = 2.6 nM) over LDH-B (IC₅₀ = 43 nM) . Unlike FX-11, which is reported as an LDHA-selective inhibitor that does not affect LDHB activity at higher concentrations , Galloflavin provides simultaneous inhibition of both isoforms that may be relevant for research applications requiring pan-LDH inhibition.
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | Ki LDH-A = 5.46 μM; Ki LDH-B = 15.06 μM |
| Comparator Or Baseline | GSK2837808A: IC₅₀ LDH-A = 2.6 nM, LDH-B = 43 nM; FX-11: Ki LDH-A = 8 μM, LDH-B activity unaffected at higher concentrations |
| Quantified Difference | Galloflavin: LDH-A/LDH-B potency ratio ≈ 1:2.8 (pan-inhibition); GSK2837808A: LDH-A/LDH-B potency ratio ≈ 1:16,500 (LDH-A selective); FX-11: LDH-A selective with minimal LDH-B inhibition |
| Conditions | In vitro enzyme inhibition assays with pyruvate competition; human LDH isoforms |
Why This Matters
This differential isoform selectivity profile directly informs selection decisions: Galloflavin is appropriate for studies requiring simultaneous inhibition of both LDH-A and LDH-B activity, whereas LDH-A-selective agents like GSK2837808A or FX-11 are indicated for isoform-specific mechanistic interrogation.
- [1] Manerba M, Vettraino M, Fiume L, Di Stefano G, Sartini A, Giacomini E, Buonfiglio R, Roberti M, Recanatini M. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase. ChemMedChem. 2012 Feb 6;7(2):311-7. View Source
